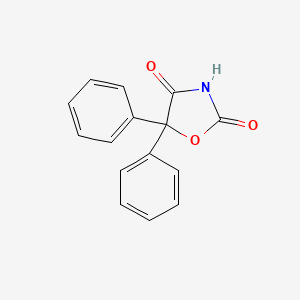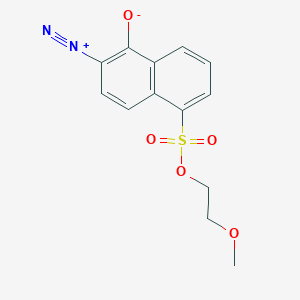
Tetramethylammonium siloxanolate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetramethylammonium siloxanolate is an organosilicon compound with the chemical formula C₄H₁₇NO₂Si₂. It is a colorless to pale yellow liquid known for its strong irritant odor. This compound is notable for its excellent surface-active properties, making it a valuable emulsifier, wetting agent, and dispersant in various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetramethylammonium siloxanolate can be synthesized through the reaction of tetramethylammonium hydroxide with siloxanes. One common method involves heating tetramethylammonium hydroxide with octamethylcyclotetrasiloxane (D₄) at 80°C for 24 hours. This reaction requires an azeotropic agent to facilitate the process .
Industrial Production Methods: In industrial settings, this compound is produced by adding tetramethylammonium hydroxide to a mixture of siloxanes under a dry argon atmosphere. The mixture is stirred at 80°C for 4 hours, followed by 100°C for another 5 hours. The temperature is then quickly raised to 150°C and maintained for 0.5 hours to remove the catalyst .
Análisis De Reacciones Químicas
Types of Reactions: Tetramethylammonium siloxanolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form siloxane-based compounds.
Reduction: It can be reduced under specific conditions to yield different siloxane derivatives.
Substitution: It participates in substitution reactions with other organosilicon compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and silanes are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various siloxane derivatives, which are used in the production of silicone rubbers, adhesives, and coatings .
Aplicaciones Científicas De Investigación
Tetramethylammonium siloxanolate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in the synthesis of silicone rubbers and other organosilicon compounds.
Biology: Its surface-active properties make it useful in the formulation of biological assays and experiments.
Industry: It is widely used in the production of adhesives, coatings, and sealants.
Mecanismo De Acción
Tetramethylammonium siloxanolate exerts its effects through its ability to catalyze various chemical reactions. It acts as a catalyst in the polymerization of siloxanes, facilitating the formation of high-molecular-weight polysiloxanes. The compound’s molecular targets include siloxane monomers, which it helps to crosslink, resulting in the formation of silicone rubbers with enhanced mechanical properties .
Comparación Con Compuestos Similares
Tetramethylammonium hydroxide: Similar in structure but lacks the siloxane component.
Tetramethylammonium chloride: Another quaternary ammonium compound but with different reactivity.
Octamethylcyclotetrasiloxane (D₄): A siloxane compound used in the synthesis of tetramethylammonium siloxanolate.
Uniqueness: this compound is unique due to its dual functionality as both a quaternary ammonium compound and a siloxane derivative. This combination imparts it with exceptional surface-active properties and catalytic abilities, making it highly valuable in various industrial and research applications .
Propiedades
Fórmula molecular |
C4H12NO2Si2 |
|---|---|
Peso molecular |
162.31 g/mol |
InChI |
InChI=1S/C4H12N.O2Si2/c1-5(2,3)4;1-4-2-3/h1-4H3;/q+1;-1 |
Clave InChI |
OJDTZDQFYQKREH-UHFFFAOYSA-N |
SMILES canónico |
C[N+](C)(C)C.[O-][Si]O[Si] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![8-Azatricyclo[4.3.0.0~1,4~]nonane](/img/structure/B13829813.png)

![2-[(2,4-Dinitrophenyl)amino]octanoic acid](/img/structure/B13829832.png)

